molecular formula C21H24N2O2 B5078858 N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide

N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide

Cat. No.: B5078858
M. Wt: 336.4 g/mol
InChI Key: XDBFPEVWTPNWCN-UHFFFAOYSA-N
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Description

N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various drug candidates. This compound is characterized by the presence of a benzamide moiety linked to a cyclohexanecarbonylamino group and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide can be achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction typically involves the use of a microreactor system to optimize reaction conditions and achieve high yields. The reaction conditions include:

Industrial Production Methods

In an industrial setting, the continuous flow process is often employed to synthesize this compound. This method involves the use of a microreactor system to control reaction kinetics and optimize the selectivity and conversion of the acylation reaction. The process is designed to be efficient and scalable, with a focus on minimizing reagent consumption and maximizing yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted benzamide derivatives .

Scientific Research Applications

N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and drug candidates.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in certain cancer cell lines by activating the caspase cascade and promoting cytochrome c release. It also exerts its effects by modulating cell cycle progression and inhibiting key enzymes involved in cellular processes .

Comparison with Similar Compounds

N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-14-18(22-20(24)16-8-4-2-5-9-16)12-13-19(15)23-21(25)17-10-6-3-7-11-17/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBFPEVWTPNWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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